N-(3-Indolylformyl)-L-phenylalanine
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Overview
Description
N-(3-Indolylformyl)-L-phenylalanine is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis and Metabolic Engineering
- Improvement in Production : A study improved the production of L-Phenylalanine, an amino acid closely related to N-(3-Indolylformyl)-L-phenylalanine, by identifying key enzymes through a multi-enzyme reaction system in vitro, which can be significant in the context of this compound (Ding et al., 2016).
- Genetic Engineering : Genetic engineering of Escherichia coli improved L-phenylalanine production, highlighting the potential for enhancing the synthesis of related amino acids like this compound (Liu et al., 2018).
Enzymatic Studies
- Carboxypeptidase A : N-Benzoyl-L-phenylalanyl-L-phenylalanine, a compound structurally similar to this compound, was studied for its inhibition effects in the hydrolysis reactions of esters and peptides catalyzed by carboxypeptidase A (Rahmo & Fife, 2000).
Plant and Microbial Metabolism
- Amino Acid Metabolism in Plants : Studies on the metabolism of amino acids like L-phenylalanine in plant peroxisomes might provide insights into the metabolic pathways of this compound (Ruis & Kindl, 1971).
- Fungal and Plant Phenylalanine Ammonia-lyase : The study of L-phenylalanine ammonia-lyase in fungi and plants, which is crucial for phenylalanine synthesis, can be pertinent to understanding this compound's role in various organisms (Hyun et al., 2011).
Analytical and Biochemical Applications
- Electrochemical Sensors : The development of electrochemical sensors for phenylalanine detection is relevant, as similar methodologies could potentially be adapted for this compound (Dinu & Apetrei, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
N-(3-Indolylformyl)-L-phenylalanine is a derivative of indole, a bioactive aromatic compound. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives is diverse, given their ability to interact with various biological targets
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . They exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
(2S)-2-(1H-indole-3-carbonylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17(14-11-19-15-9-5-4-8-13(14)15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJAVOYAYRHTGQ-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.